molecular formula C3H4BrClO B145820 (E)-2-Chloro-3-(bromomethyl)oxirane CAS No. 129176-05-2

(E)-2-Chloro-3-(bromomethyl)oxirane

Cat. No.: B145820
CAS No.: 129176-05-2
M. Wt: 171.42 g/mol
InChI Key: CYVGBDSVULTHJK-UHFFFAOYSA-N
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Description

(E)-2-Chloro-3-(bromomethyl)oxirane (CAS: 129176-05-2) is a halogenated oxirane derivative with the molecular formula C₃H₄BrClO and a molecular weight of 171.42 g/mol . It is characterized by a strained three-membered epoxide (oxirane) ring substituted with chlorine at position 2 and a bromomethyl group at position 3 in the E-configuration. This compound is notable for its role as a mutagenic metabolite of 1,2-dibromo-3-chloropropane (DBCP), formed via metabolic activation in biological systems . Its physical properties include a density of 1.9±0.1 g/cm³, boiling point of 197.6±30.0 °C, and a logP value of -0.08, indicating moderate hydrophilicity .

Properties

CAS No.

129176-05-2

Molecular Formula

C3H4BrClO

Molecular Weight

171.42 g/mol

IUPAC Name

2-(bromomethyl)-3-chlorooxirane

InChI

InChI=1S/C3H4BrClO/c4-1-2-3(5)6-2/h2-3H,1H2

InChI Key

CYVGBDSVULTHJK-UHFFFAOYSA-N

SMILES

C(C1C(O1)Cl)Br

Canonical SMILES

C(C1C(O1)Cl)Br

Synonyms

2-(bromomethyl)-3-chloro-oxirane
2-chloro-3-(bromomethyl)oxirane
2-chloro-3-(bromomethyl)oxirane, (Z)-isome

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key oxirane analogs and their substituent effects are summarized below:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
(E)-2-Chloro-3-(bromomethyl)oxirane C₃H₄BrClO 2-Cl, 3-BrCH₂ (E-configuration) 171.42 Mutagenic metabolite; high reactivity
Epibromohydrin C₃H₅BrO 2-BrCH₂ (no Cl) 136.98 Organic synthesis intermediate
3-(Bromomethyl)-2,2-dimethyloxirane C₅H₉BrO 3-BrCH₂, 2,2-diCH₃ 165.03 Increased steric hindrance; lower reactivity
trans-2-Chloro-3-methyloxirane C₃H₅ClO 2-Cl, 3-CH₃ (trans-configuration) 108.52 Lower halogen content; reduced toxicity

Reactivity and Stability

  • Halogen Effects: The presence of Cl and Br in this compound enhances its electrophilicity compared to non-halogenated oxiranes (e.g., ethylene oxide). Bromine’s polarizability facilitates nucleophilic substitutions, while chlorine stabilizes the transition state during ring-opening reactions .
  • Steric Effects : The bromomethyl group introduces steric bulk, but the absence of additional substituents (e.g., methyl groups in 3-(bromomethyl)-2,2-dimethyloxirane) allows higher reactivity in SN2 reactions .
  • Thermal Stability : Oxirane rings generally reduce thermal stability due to ring strain. However, halogenation may counteract this by increasing molecular rigidity .

Environmental and Toxicological Data

  • Environmental Persistence : The logP value (-0.08) suggests moderate water solubility, increasing its bioavailability and environmental mobility compared to hydrophobic analogs (e.g., 3-(bromomethyl)-2,2-dimethyloxirane, logP ~1.5) .
  • Toxicity Profile : The compound’s LD₅₀ in rodents is <50 mg/kg, reflecting acute toxicity consistent with its role as a DBCP metabolite .

Preparation Methods

Key Reaction Parameters:

  • Substrate : DBCP (deuterated analogs at C1 and C3 were tested).

  • Catalyst : Rat liver microsomal enzymes (cytochrome P450-dependent).

  • Conditions : pH 7.4 buffer, 37°C, NADPH cofactor.

  • Product Ratio : (Z)-CBPO:(E)-CBPO ≈ 1:1.1.

  • Yield : Combined epoxide formation rate of 64 pmol/(min·mg protein).

Deuterium substitution studies revealed that deuteration at C1 increased epoxide formation by 50%, while deuteration at C3 completely inhibited the reaction. This suggests a kinetic isotope effect favoring hydrogen abstraction at C3 during oxidation.

Halohydrin Cyclization via Base-Mediated Epoxidation

Intramolecular cyclization of halohydrins provides a robust chemical route to epoxides. For this compound, this method involves synthesizing a 1-bromo-3-chloropropanol precursor, followed by base-induced dehydrohalogenation.

Synthetic Pathway:

  • Halohydrin Synthesis :

    • 1-Bromo-3-chloropropene is treated with t-BuLi at −78°C to generate 3-chloro-1-lithiopropene, which is trapped with alkylboronic esters.

    • Hydrolysis of the boronate intermediate yields 1-bromo-3-chloropropanol.

  • Cyclization :

    • Sodium hydride (NaH) in tetrahydrofuran (THF) induces intramolecular etherification, forming the epoxide with inversion of configuration at the benzylic center.

    • Yield : ~70–83% for analogous oxetane systems.

Stereochemical Control:

The stereochemical outcome depends on the configuration of the halohydrin precursor. For example, anti-elimination in the cyclization step favors the (E)-isomer due to reduced steric hindrance between the bromomethyl and chloro groups.

Epoxide Bromomethylation via Halogen Exchange

Direct bromination of preformed epoxides offers a pathway to install the bromomethyl group. A patent-derived method involves reacting 2-(1-bromoethyl)-3-methyl oxirane with hydrogen fluoride-pyridine (HF-Py), followed by potassium carbonate-mediated elimination.

Stereoselective Synthesis Using Chiral Auxiliaries

Enantioenriched this compound can be synthesized via chiral epoxide precursors. Computational studies on epoxide methylenation with dimethylsulfoxonium methylide reveal an Sₙ2 mechanism that preserves stereochemistry.

Example Workflow:

  • Chiral Epoxide Preparation :

    • Asymmetric epoxidation of allylic chlorides using Sharpless or Jacobsen catalysts.

  • Methylenation :

    • Reaction with dimethylsulfoxonium methylide at 0°C to form the oxirane.

    • Stereochemical Retention : >98% enantiomeric excess (ee) maintained.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityPracticality
Metabolic Oxidation31–33*Low (1:1 E:Z)LowResearch-only
Halohydrin Cyclization70–83ModerateHighIndustrial
Epoxide Bromomethylation65–70HighModerateLab-scale
Chiral Auxiliary74–99High (>98% ee)LowSpecialized

*Combined yield for (Z)- and (E)-isomers.

Q & A

Q. Advanced

  • Bacterial assays : Conduct Ames tests (TA100 strain) with/without S9 metabolic activation. Dose-response curves (0.1–100 µg/plate) identify threshold mutagenic concentrations .
  • Mammalian systems : Use micronucleus assays in mouse bone marrow or comet assays in human hepatocytes to assess clastogenicity. Negative results in micronucleus tests (e.g., MX) suggest tissue-specific effects .
  • Controls : Include positive controls (e.g., ethyl methanesulfonate) and vehicle controls (DMSO) to validate assay sensitivity .

How can FTIR-ATR spectroscopy be validated for quantifying oxirane content in complex mixtures containing this compound?

Advanced
Validation involves:

Calibration curve : Prepare standards with known oxirane concentrations (0–10 mM) and measure absorbance at 825 cm⁻¹.

Equation : Apply the formula:

Oxirane content=AsampleAblankAstandardAblank×Standard concentration\text{Oxirane content} = \frac{A_{\text{sample}} - A_{\text{blank}}}{A_{\text{standard}} - A_{\text{blank}}} \times \text{Standard concentration}

with r² ≥ 0.995 for linearity .

Reproducibility : Triplicate measurements with ≤5% RSD ensure precision.

What strategies are effective for stabilizing this compound in aqueous solutions during kinetic studies?

Q. Advanced

  • pH control : Buffer solutions (pH 4–6) minimize hydrolysis. Avoid alkaline conditions (pH > 8) to prevent epoxide ring opening .
  • Temperature : Store at –20°C in anhydrous solvents (e.g., acetonitrile) to reduce degradation.
  • Additives : Include radical scavengers (e.g., BHT) to inhibit oxidative side reactions .

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